5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
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Overview
Description
The compound 5-Fluoro-2-(1H-Imidazol-1-yl)Aniline is a fluorinated aniline derivative with an imidazole substituent. This structure suggests potential biological activity, as imidazole rings are present in many pharmacologically active compounds. The presence of a fluorine atom can significantly alter the chemical and physical properties of a molecule, often leading to increased stability and bioavailability .
Synthesis Analysis
The synthesis of related fluorinated imidazole derivatives has been reported in the literature. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, involves a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene. This process includes fluorination, substitution with an imidazole derivative, and reduction, achieving an overall yield of about 50% . Similarly, the synthesis of other fluorinated imidazole compounds has been achieved through gold(I)-catalyzed intramolecular hydroamination, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(1H-Imidazol-1-yl)Aniline would be expected to exhibit certain characteristics due to the presence of the imidazole ring and the fluorine atom. The imidazole ring is a five-membered planar ring that can participate in hydrogen bonding and pi-stacking interactions, which could be relevant for its biological activity . The fluorine atom is highly electronegative, which could affect the electron distribution in the molecule and potentially enhance its metabolic stability .
Chemical Reactions Analysis
Fluorinated imidazole derivatives can participate in various chemical reactions. For example, the presence of the imidazole ring can lead to interactions with enzymes such as 5-lipoxygenase, as seen in the synthesis of a 5-lipoxygenase inhibitor . Additionally, the fluorine atom can influence the reactivity of the compound, as seen in the pH-sensitive fluorescence switching of imidazo[1,5-a]pyridinium ions . These reactions are crucial for the development of compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated imidazole derivatives are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity and metabolic stability of these compounds, as evidenced by studies on their pharmacokinetic profiles . The imidazole ring's ability to engage in hydrogen bonding can affect the solubility and overall pharmacological properties. The fluorescence properties of related compounds also suggest potential applications as sensors or probes .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, highlights their role as intermediates in producing antitumor agents like nilotinib. This process involves a sequence of fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013).
- Another study presented the rapid and efficient synthesis of a new series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles using microwave heating, showcasing the compound's versatility in creating benzimidazole derivatives (E. Menteşe et al., 2015).
Applications in Organic Synthesis
- Research has demonstrated the use of related fluoro-aniline compounds as monodentate transient directing groups in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process is significant for the diverse synthesis of quinazoline and fused isoindolinone scaffolds, illustrating the compound's utility in organic synthesis and potential pharmaceutical applications (Yong Wu et al., 2021).
Pharmacological Potential
- A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential applications as antidepressant agents (A. Zagórska et al., 2016).
Material Science and Sensing Applications
- Novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives were synthesized, showing potential as blue emitting fluorophores. Their photophysical properties were evaluated, suggesting applications in material science and fluorescent sensing technologies (Vikas Padalkar et al., 2015).
Biological Applications
- Anthracene- and pyrene-bearing imidazoles were developed as turn-on fluorescent chemosensors for aluminum ions in living cells, demonstrating the compound's applicability in biological imaging and metal ion sensing (G. J. Shree et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-imidazol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSCOECASPLFFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379060 |
Source
|
Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |
CAS RN |
251649-52-2 |
Source
|
Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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